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Compound of Interest

Compound Name: SM-164

Cat. No.: B1681016 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of

Caspases) mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By

mimicking the endogenous pro-apoptotic protein Smac, SM-164 can relieve the IAP-mediated

inhibition of caspases, thereby promoting apoptosis in cancer cells. These application notes

provide detailed protocols for the use of SM-164 in cell culture experiments.

Mechanism of Action
SM-164 functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins,

primarily targeting X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and IAP2

(cIAP1 and cIAP2).[1][2] This interaction has two main consequences:

Antagonism of XIAP: SM-164 directly blocks the ability of XIAP to bind and inhibit caspases-

3, -7, and -9, thereby promoting their pro-apoptotic activity.[1][3][4]

Degradation of cIAP1/2: Binding of SM-164 to cIAP1 and cIAP2 induces their auto-

ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK

(NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway. A critical

consequence of cIAP1/2 degradation is the sensitization of cells to TNFα-induced apoptosis.
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The bivalent nature of SM-164 allows it to concurrently interact with multiple BIR domains,

resulting in high potency.

Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of SM-164
from various studies.

Parameter Value Protein/Cell Line Reference

Binding Affinity (Ki)

0.56 nM XIAP (BIR2-BIR3)

0.31 nM cIAP-1 (BIR2-BIR3)

1.1 nM cIAP-2 (BIR3)

IC50 1.39 nM XIAP (BIR2-BIR3)

Effective

Concentration
1-100 nM

Various cancer cell

lines

1 nM
Induces apoptosis in

HL-60 cells

10 nM
Effective cIAP-1

degradation

100 nM
Used in combination

with TRAIL

Experimental Protocols
Reconstitution and Storage of SM-164

Reconstitution: SM-164 is typically supplied as a lyophilized powder. To create a stock

solution (e.g., 10 mM), reconstitute 1 mg of the powder in 89 μL of DMSO. For lower

concentrations, such as 1 mg/mL, dissolve 1 mg in 1 mL of DMSO.

Storage:
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Lyophilized powder: Store at -20°C for up to 24 months.

Stock solution in DMSO: Aliquot and store at -20°C for up to 3 months or -80°C for up to 2

years to avoid multiple freeze-thaw cycles.

Cell Viability and Proliferation Assays
These assays are used to determine the effect of SM-164 on cell survival and growth.

a) MTT Assay

Cell Seeding: Plate 3,000-3,500 cells per well in a 96-well plate and allow them to adhere

overnight.

Treatment: Treat the cells with varying concentrations of SM-164 (e.g., 0.1 nM to 10 µM) for

the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) WST-1/WST-8 Assay

This assay is similar to the MTT assay but the final product is water-soluble.

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

WST Reagent Addition: Add 10 µL of WST-1 or WST-8 reagent to each well.

Incubation: Incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 450 nm.

c) Trypan Blue Exclusion Assay
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This method assesses cell viability by counting cells that can exclude the trypan blue dye.

Cell Culture and Treatment: Culture and treat cells in larger format plates (e.g., 6-well

plates).

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells,

use trypsin to detach them.

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue

solution.

Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a

hemocytometer or an automated cell counter.

Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Treat cells with SM-164 as desired.

Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently

trypsinize and wash with serum-containing media.

Washing: Wash the cells with cold PBS.

Resuspension: Resuspend the cells in 500 µL of 1X Annexin V binding buffer.

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

Incubation: Incubate for 5-15 minutes at room temperature in the dark.

Analysis: Analyze the cells by flow cytometry.

b) Caspase Activity Assay

This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.
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Cell Lysis: After treatment with SM-164, lyse the cells according to the manufacturer's

protocol for the specific caspase activity assay kit being used.

Substrate Addition: Add the caspase-3/7 substrate (e.g., a fluorogenic or colorimetric

substrate).

Incubation: Incubate at 37°C for the recommended time.

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

Western Blotting
Western blotting is used to detect changes in the levels of specific proteins involved in the

apoptosis pathway.

Cell Lysis:

After treatment, wash cells with cold PBS and lyse them on ice for 20-30 minutes in RIPA

buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris,

pH 8.0) supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet

cellular debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

or Bradford protein assay.

Sample Preparation: Mix the desired amount of protein (10-50 µg) with Laemmli sample

buffer and boil at 95-100°C for 5 minutes.

SDS-PAGE: Separate the proteins on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline

with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C or

for 1-2 hours at room temperature.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.
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Caption: Mechanism of action of SM-164.
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Caption: A typical workflow for Western blotting.
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Caption: Workflow for Annexin V/PI apoptosis assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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